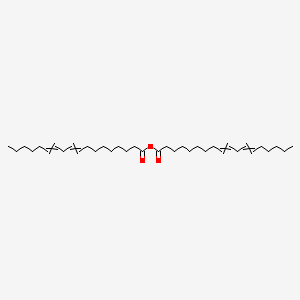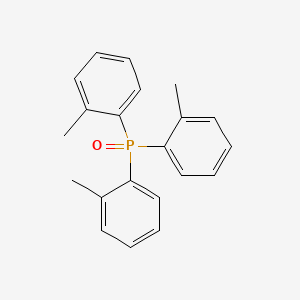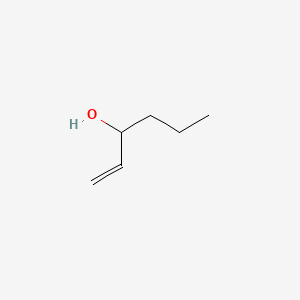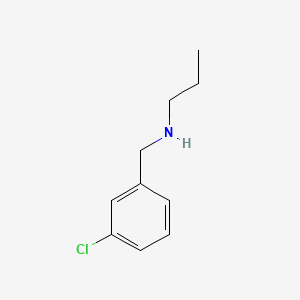
Linoleic Anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linoleic anhydride, also known as (cis,cis)-9,12-octadecadienoic anhydride, is a chemical compound with the empirical formula C36H62O3 and a molecular weight of 542.88 g/mol . It is derived from linoleic acid, a polyunsaturated omega-6 fatty acid commonly found in vegetable oils. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Linoleic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of linoleic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild conditions at room temperature, resulting in the formation of this compound . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid to convert linoleic acid directly into this compound . Industrial production methods often utilize similar reaction conditions but on a larger scale to achieve higher yields.
Análisis De Reacciones Químicas
Linoleic anhydride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form peroxides and other oxidation products. Common reagents for oxidation include hydrogen peroxide and ozone.
Reduction: Reduction of this compound can yield linoleic acid or other reduced derivatives. Catalysts such as palladium on carbon are often used in these reactions.
Hydrolysis: Hydrolysis of this compound in the presence of water or aqueous base results in the formation of linoleic acid.
Aplicaciones Científicas De Investigación
Linoleic anhydride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of linoleic anhydride involves its interaction with molecular targets and pathways. It can regulate gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . Additionally, this compound can form adducts with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Linoleic anhydride is similar to other acid anhydrides such as maleic anhydride and succinic anhydride. it is unique due to its polyunsaturated structure, which imparts distinct chemical and physical properties. Similar compounds include:
Maleic anhydride: Known for its reactivity in Diels-Alder reactions and use in polymer production.
Succinic anhydride: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Acetic anhydride: Widely used as an acetylating agent in organic synthesis.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
24909-68-0 |
|---|---|
Fórmula molecular |
C36H62O3 |
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
[(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Clave InChI |
BDTYMGCNULYACO-MAZCIEHSSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)











